4-(Ethanethioylamino)phenyl hydrogen sulfate
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Overview
Description
4-(Ethanethioylamino)phenyl hydrogen sulfate is an organic compound that features a phenyl ring substituted with an ethanethioylamino group and a hydrogen sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethanethioylamino)phenyl hydrogen sulfate typically involves the reaction of 4-aminophenol with ethanethioyl chloride to form 4-(Ethanethioylamino)phenol. This intermediate is then treated with sulfuric acid to yield the final product, this compound. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Ethanethioylamino)phenyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioyl group to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted phenyl hydrogen sulfate.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
4-(Ethanethioylamino)phenyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Ethanethioylamino)phenyl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl hydrogen sulfate: Lacks the ethanethioyl group, resulting in different chemical properties and reactivity.
4-(Methylthioylamino)phenyl hydrogen sulfate: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
4-(Ethanethioylamino)phenyl hydrogen sulfate is unique due to the presence of both the ethanethioyl and hydrogen sulfate groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
88416-57-3 |
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Molecular Formula |
C8H9NO4S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
[4-(ethanethioylamino)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C8H9NO4S2/c1-6(14)9-7-2-4-8(5-3-7)13-15(10,11)12/h2-5H,1H3,(H,9,14)(H,10,11,12) |
InChI Key |
UGDSARNLQLBEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC=C(C=C1)OS(=O)(=O)O |
Origin of Product |
United States |
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